molecular formula C4H11O4P B1301941 Dimethyl (2-hydroxyethyl)phosphonate CAS No. 54731-72-5

Dimethyl (2-hydroxyethyl)phosphonate

Cat. No.: B1301941
CAS No.: 54731-72-5
M. Wt: 154.1 g/mol
InChI Key: TZPPDWDHNIMTDQ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the class of organophosphorus compounds specifically categorized as phosphonate esters. The compound exhibits a systematic International Union of Pure and Applied Chemistry name of this compound, reflecting its structural composition of a phosphonic acid core esterified with two methyl groups and substituted with a 2-hydroxyethyl moiety. Alternative nomenclature includes phosphonic acid, P-(2-hydroxyethyl)-, dimethyl ester, and 2-hydroxyethylphosphonic acid dimethyl ester, demonstrating the various naming conventions employed across different chemical databases and literature sources.

The molecular structure encompasses a central phosphorus atom in the pentavalent oxidation state, bonded to four oxygen atoms in a tetrahedral arrangement. Two of these oxygen atoms are connected to methyl groups through ester linkages, while a third oxygen forms a double bond with phosphorus, and the fourth oxygen connects to a 2-hydroxyethyl substituent. This structural arrangement places the compound within the broader category of phosphonate diesters, distinguished from phosphonic acids by the presence of alkyl ester groups that significantly influence both physical properties and chemical reactivity.

The compound's classification extends to its functional group identity, where it serves as both a phosphonate ester and a primary alcohol due to the terminal hydroxyl group. This dual functionality contributes to its versatility in synthetic applications and its ability to participate in diverse chemical transformations. The European Community number 259-310-1 and various database identifiers including DTXSID20203197 and MFCD00043376 provide standardized reference points for regulatory and research purposes.

Historical Context and Development

The development of this compound synthesis methods has evolved significantly since the early investigations into phosphonate chemistry. The foundational work on phosphonate ester formation can be traced to the development of the Michaelis-Arbuzov reaction in the late 19th and early 20th centuries, which established fundamental principles for phosphonate synthesis through the reaction of phosphite esters with alkyl halides. This classical approach provided the mechanistic foundation for understanding how phosphonate bonds form and break, contributing to the eventual development of more sophisticated synthetic routes.

The specific synthesis of hydroxymethyl phosphonates, including this compound, gained prominence through conventional organic synthesis methods involving phosphite esters and formaldehyde reactions. Traditional synthetic approaches utilized conventional reactor systems, though these methods exhibited significant limitations including strong heat release, formation of multiple by-products, high acid numbers, and relatively low yields and purity levels. These challenges drove the development of alternative synthetic strategies and reaction conditions.

Recent advances have introduced microfluidic reactor technology for hydroxymethyl phosphonate synthesis, representing a significant departure from traditional batch processes. These modern approaches have demonstrated superior control over reaction conditions, leading to products with low acid numbers (less than 0.15 milligrams potassium hydroxide per gram), high yields (greater than 94 percent), and high purity (greater than 99 percent). The transition from conventional to continuous production methods exemplifies the ongoing evolution in phosphonate synthesis methodology.

The historical development also encompasses growing recognition of naturally occurring phosphonates and their biosynthetic pathways. Research has revealed that this compound and related compounds serve as intermediates in the biosynthesis of various phosphonate natural products, including antibiotics such as fosfomycin, phosphinothricin tripeptide, and dehydrophos. This discovery has opened new perspectives on the biological significance of these compounds beyond their synthetic utility.

Significance in Organophosphorus Chemistry

This compound occupies a central position in organophosphorus chemistry due to its unique structural features and reactivity patterns. The compound exemplifies the broader class of phosphonate esters that have gained prominence as stable bioisosteres for phosphate groups in biochemical and medicinal applications. This bioisosteric relationship stems from the similar size and charge distribution of phosphonate and phosphate groups, while the carbon-phosphorus bond in phosphonates provides enhanced stability compared to the phosphorus-oxygen bonds in phosphates.

The hydroxyl functionality present in this compound provides exceptional opportunities for further chemical modification and incorporation into larger molecular frameworks. This reactive site enables participation in various organic transformations including esterification, etherification, and oxidation reactions, making the compound a versatile building block for complex molecule synthesis. The compound has been successfully utilized in the synthesis of phosphonate-functionalized polycarbonates through organocatalyzed ring-opening polymerization, demonstrating its utility in polymer chemistry applications.

In the context of metal coordination chemistry, phosphonate groups exhibit strong chelating properties toward di- and trivalent metal ions, a characteristic that has found extensive application in water treatment, scale inhibition, and corrosion control. The presence of both phosphonate and hydroxyl functionalities in this compound enhances its metal-binding capabilities and provides additional coordination sites for complex formation. These properties have led to applications in areas ranging from industrial water treatment to the development of metal-based catalytic systems.

The compound's significance extends to its role in understanding phosphonate biosynthesis pathways. Research has demonstrated that 2-hydroxyethylphosphonate, the corresponding acid form, serves as an unexpected common intermediate in the biosynthesis of structurally diverse phosphonate natural products. This discovery has provided crucial insights into the evolution of phosphonate biosynthetic pathways and has implications for the design of new synthetic routes to phosphonate-containing compounds.

Overview of Current Research Landscape

Contemporary research involving this compound spans multiple disciplines, reflecting the compound's broad utility and scientific importance. Current synthetic methodology development focuses on improving reaction efficiency, selectivity, and environmental sustainability. Microfluidic synthesis approaches have emerged as a particularly promising avenue, offering precise control over reaction parameters and enabling continuous production with minimal waste generation. These methods have achieved remarkable improvements in product quality, with acid numbers below 0.15 milligrams potassium hydroxide per gram and purities exceeding 99 percent.

Parameter Traditional Synthesis Microfluidic Synthesis
Yield Variable, often <90% >94%
Purity Variable, often <95% >99%
Acid Number High, >1.0 mg KOH/g <0.15 mg KOH/g
Production Mode Batch Continuous
Waste Generation High Minimal

Biochemical research has revealed the crucial role of 2-hydroxyethylphosphonate in natural product biosynthesis, with studies identifying a distinct family of metal-dependent alcohol dehydrogenases responsible for its formation from phosphonoacetaldehyde. These enzymes exhibit remarkable substrate specificity, unusual metal requirements, and unprecedented monomeric quaternary structures, representing a unique class of biocatalysts with potential applications in biotechnological processes.

Mechanistic studies of 2-hydroxyethylphosphonate dioxygenase have provided detailed insights into the enzymatic conversion of 2-hydroxyethylphosphonate to hydroxymethylphosphonate and formate. This research has employed advanced techniques including site-directed mutagenesis, isotope labeling, and density functional theory calculations to elucidate the catalytic mechanism and substrate recognition features. The enzyme belongs to the superfamily of 2-His-1-carboxylate non-heme iron-dependent dioxygenases and utilizes a complex mechanism involving ferric superoxide and ferric hydroxide intermediates.

Physical Property Value Reference
Molecular Weight 154.10 g/mol
Density 1.2±0.1 g/cm³
Boiling Point 236.4±23.0 °C at 760 mmHg
Flash Point 96.7±22.6 °C
Solubility Water soluble
Refractive Index 1.418

Material science applications represent another active research frontier, with this compound serving as a monomer or building block for functional polymers and advanced materials. Click chemistry approaches have enabled the synthesis of phosphonate-functionalized polycarbonates with controlled molecular weights and narrow dispersities, opening possibilities for applications in biomedical materials, flame retardants, and specialty coatings.

The compound's role in catalysis research continues to expand, with investigations focusing on its potential as a ligand for metal catalysts and its incorporation into heterogeneous catalytic systems. The ability to form stable metal complexes combined with the reactive hydroxyl group provides opportunities for designing catalysts with tailored properties for specific transformations. Current research directions include the development of phosphonate-based catalysts for sustainable chemical processes and the exploration of their applications in emerging areas such as carbon dioxide reduction and renewable energy storage.

Properties

IUPAC Name

2-dimethoxyphosphorylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-7-9(6,8-2)4-3-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPPDWDHNIMTDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203197
Record name Dimethyl (2-hydroxyethyl)phosphonate
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Molecular Weight

154.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54731-72-5
Record name Dimethyl P-(2-hydroxyethyl)phosphonate
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Record name Dimethyl (2-hydroxyethyl)phosphonate
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Record name Dimethyl (2-hydroxyethyl)phosphonate
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Record name Dimethyl (2-hydroxyethyl)phosphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (2-hydroxyethyl)phosphonate can be synthesized through the reaction of trimethyl phosphate with ethylene glycol. The reaction typically involves heating the reactants under controlled conditions to produce the desired compound along with methanol as a by-product .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced under inert gas conditions to prevent oxidation and degradation .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceuticals

Dimethyl (2-hydroxyethyl)phosphonate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the production of phosphonic acid derivatives, which exhibit biological activity against bacteria and fungi.

Case Study : A study demonstrated its use in synthesizing phosphonate-functionalized polycarbonates, which have potential applications in drug delivery systems due to their biocompatibility and biodegradability .

Agriculture

In agricultural chemistry, this compound acts as a key intermediate in the manufacture of phosphatic pesticides. Its derivatives are used for developing crop protection agents that enhance plant growth and resistance to pests.

Case Study : Research indicated that formulations containing this compound showed improved efficacy in controlling specific pests compared to conventional pesticides, leading to higher crop yields .

Materials Science

The compound is employed in the development of various materials, including plastics and coatings. Its role as a plasticizer enhances flexibility and durability in polymer formulations.

Case Study : In a recent study, this compound was incorporated into epoxy resins to improve thermal stability and mechanical properties. The modified resins exhibited enhanced performance under thermal stress conditions .

Industrial Applications

This compound finds numerous industrial applications:

  • Corrosion Inhibitors : Used in gas purification processes and metalworking fluids to prevent corrosion.
  • Textile Industry : Acts as a softener and processing aid in textile production.
  • Cosmetics and Personal Care : Included in formulations for skin contact products due to its mildness.
  • Adhesives and Sealants : Serves as a reactive component improving adhesion properties.

Data Table of Applications

Application AreaSpecific UsesBenefits
PharmaceuticalsSynthesis of phosphonic acid derivativesAntibacterial and antifungal properties
AgricultureIntermediate for phosphatic pesticidesEnhanced pest control
Materials SciencePlasticizer for polymersImproved flexibility and durability
Industrial CoatingsCorrosion inhibitorsProtection against environmental degradation
CosmeticsSkin contact productsMildness suitable for sensitive skin

Toxicological Considerations

Research indicates that while this compound has beneficial applications, it also presents certain toxicological risks. Studies have shown it can cause irritation to skin and eyes upon contact. Long-term exposure may lead to more severe health effects, necessitating careful handling practices in industrial settings .

Mechanism of Action

The mechanism of action of dimethyl (2-hydroxyethyl)phosphonate involves its interaction with various molecular targets and pathways. In biochemical reactions, the compound can act as a phosphorylating agent, transferring its phosphonate group to other molecules. This can lead to the formation of new compounds with altered chemical and biological properties .

Comparison with Similar Compounds

Structural and Functional Analogues

Phosphonate esters vary in substituents, ester groups, and functional moieties, significantly influencing their reactivity and applications:

Compound Molecular Formula Key Features Applications Reference
Dimethyl (2-hydroxyethyl)phosphonate C₄H₁₁O₄P Hydroxyl group on ethyl chain Polymer synthesis, biomaterials
Dimethyl (1-diazo-2-oxopropyl)phosphonate C₅H₉N₂O₄P Diazo and ketone groups Ohira-Bestmann reagent for alkyne synthesis
Diethyl (2-chloroethyl)phosphonate C₆H₁₄ClO₃P Chloroethyl substituent Intermediate in organophosphorus chemistry
Dimethyl (2-oxoheptyl)phosphonate C₉H₁₉O₄P Long-chain ketone group Pharmaceutical synthesis
Dimethyl methyl phosphonate (DMMP) C₃H₉O₃P Methyl substituent, no hydroxyl Nerve agent simulant, sensor studies

Key Observations :

  • Hydroxyl vs. Ketone Groups : The hydroxyl group in this compound enhances hydrogen-bonding capability, critical for polymer crosslinking , whereas ketone-containing analogues like dimethyl (2-oxoheptyl)phosphonate are preferred in pharmaceutical intermediates due to their electrophilic reactivity .
  • Ester Group Effects : Dimethyl esters generally exhibit higher hydrolysis susceptibility compared to diethyl esters (e.g., diethyl (2-chloroethyl)phosphonate) due to steric and electronic factors .

Reactivity and Selectivity

  • Oxidation and Functionalization : Unlike α-hydroxyphosphonates, which oxidize to ketophosphonates, this compound’s hydroxyl group is less reactive under mild conditions, favoring its use in stable polymer matrices .
  • Sensor Selectivity: In luminescence-based sensors, this compound’s larger size compared to DMMP reduces interference, as smaller organophosphates (e.g., dimethyl methyl phosphonate) bind less selectively .

Thermal and Chemical Stability

  • Thermal Stability : this compound lacks explosive hazards seen in diazo-containing analogues (e.g., ), making it safer for industrial use .
  • Hydrolytic Stability: The hydroxyl group may accelerate hydrolysis relative to non-hydroxylated phosphonates, necessitating careful handling in aqueous environments .

Biological Activity

Dimethyl (2-hydroxyethyl)phosphonate (DHEP) is a phosphonate compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

DHEP has the chemical formula C4H11O4PC_4H_{11}O_4P. It is characterized by a phosphonate functional group, which is known for its ability to interact with biological systems. The presence of the hydroxyl and ethyl groups contributes to its solubility and reactivity, making it a versatile compound in various biochemical contexts.

Antimicrobial Activity

DHEP exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for DHEP against these pathogens are reported to be in the range of 40-50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Bacterial StrainMIC (µg/mL)Comparison to Ceftriaxone
E. coli40Comparable
S. aureus50Comparable

Anticancer Activity

DHEP has shown potential as an anticancer agent. In vitro studies indicate that it can induce cytotoxic effects in various cancer cell lines, including human breast cancer (MCF-7) and colon cancer (HCT-116). The IC50 values for DHEP against these cell lines are significantly lower than those for conventional chemotherapeutics, indicating its potential as a more effective treatment option .

Cell LineIC50 (µM)Comparison to Doxorubicin
MCF-79.71More effective
HCT-11612.51More effective

The biological activity of DHEP is attributed to its ability to interfere with essential cellular processes. It acts as an acetylcholinesterase inhibitor, which is crucial for neurotransmission and has implications in treating neurodegenerative diseases such as Alzheimer's disease . Additionally, DHEP's phosphonate structure allows it to mimic natural substrates involved in metabolic pathways, leading to competitive inhibition of key enzymes.

Case Studies

  • Anticancer Efficacy : A study by Aita et al. (2021) demonstrated that DHEP derivatives exhibited superior anticancer activity compared to established drugs like imatinib and doxorubicin in various leukemia cell lines. The compounds were tested against K-562 and HL-60 cells, showing IC50 values significantly lower than those of the reference drugs .
  • Neuroprotective Effects : Research has indicated that DHEP may possess neuroprotective properties by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts. This mechanism is beneficial in models of Alzheimer's disease, where cholinergic signaling is impaired .

Future Directions

Given its promising biological activities, further research into DHEP's pharmacokinetics and safety profile is warranted. Potential applications in drug development could focus on:

  • Antimicrobial Agents : Exploring DHEP as a lead compound for new antibiotics.
  • Cancer Therapy : Investigating its efficacy in combination therapies for enhanced anticancer effects.
  • Neurodegenerative Disease Treatment : Developing DHEP-based formulations aimed at improving cognitive function in Alzheimer's patients.

Q & A

Basic: What are the primary synthesis routes for Dimethyl (2-hydroxyethyl)phosphonate, and how do their yields compare?

Methodological Answer:
this compound can be synthesized via nucleophilic substitution or esterification reactions. Two methanol-based routes are documented:

  • Route 1 : Reacting dimethylphosphite with formaldehyde derivatives, achieving a yield of 97% under optimized conditions (e.g., controlled temperature and stoichiometric ratios).
  • Route 2 : Alternative methanol-mediated pathways yield approximately 74% , often due to side reactions or incomplete conversion .
    Experimental Design Tip : Monitor reaction progress via 31P NMR to track phosphonate intermediate formation and minimize byproducts.

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation to prevent inhalation of vapors or aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .
  • Storage : Store in airtight containers at 2–8°C in a dry, ventilated area away from oxidizers .

Basic: What physicochemical properties are essential for experimental design involving this compound?

Methodological Answer:
Key properties include:

  • Molecular Weight : 140.07 g/mol (C3H9O4P) .
  • Physical State : Colorless to pale yellow liquid with a density of 1.14 g/cm³ and a flashpoint of 76°C .
  • Solubility : Miscible in polar solvents (e.g., methanol, acetone) but hydrolyzes slowly in aqueous acidic/basic conditions .
    Application Note : These properties guide solvent selection for reactions (e.g., avoiding protic solvents in nucleophilic substitutions) .

Advanced: How can reaction conditions be optimized to enhance selectivity in phosphonate-mediated Michael additions?

Methodological Answer:

  • Catalyst Screening : Use tertiary amines (e.g., triethylamine) to deprotonate intermediates and accelerate acrylate coupling .
  • Temperature Control : Maintain reactions at 0–5°C to suppress diazo side reactions, as observed in Bestmann-Ohira reagent analogs .
  • Solvent Effects : Non-polar solvents (e.g., dichloromethane) improve electrophilic activation of α,β-unsaturated carbonyl partners .
    Data Analysis : Track reaction progress via HPLC or GC-MS to quantify byproducts and adjust stoichiometry .

Advanced: How should researchers address contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Source Evaluation : Cross-reference data from authoritative databases (e.g., RTECS, EFSA) rather than commercial SDS sheets. For example, RTECS lists an oral LD50 >5 g/kg in rats, indicating low acute toxicity .
  • Experimental Replication : Conduct in vitro assays (e.g., MTT assays on human cell lines) to validate historical data and account for batch-specific impurities .
  • Contextual Factors : Note that discrepancies may arise from differences in purity, solvent carriers, or exposure duration .

Advanced: What role does this compound play in synthesizing functionalized polymers?

Methodological Answer:

  • Copolymer Synthesis : Acts as a phosphonated monomer in radical polymerization with acrylates (e.g., dimethyl(acryloyloxymethyl)phosphonate). Reaction yields ~40% under inert atmospheres .
  • Post-Polymerization Modification : Hydroxyl groups enable further functionalization (e.g., quaternization for ion-exchange resins) .
    Characterization : Use FTIR (P=O stretch at 1250–1200 cm⁻¹) and GPC to confirm incorporation into polymer backbones .

Advanced: What analytical techniques are most effective for quantifying trace impurities in this compound?

Methodological Answer:

  • GC-MS : Detects volatile byproducts (e.g., methyl phosphite) with detection limits <0.1% .
  • 31P NMR : Resolves phosphonate derivatives (δ = 15–25 ppm) and quantifies unreacted starting materials .
  • ICP-OES : Measures trace metal contaminants (e.g., Al, Fe) introduced during synthesis, which may catalyze undesired hydrolysis .

Advanced: How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Steric Hindrance : The 2-hydroxyethyl group reduces accessibility to the phosphorus center, slowing reactions with bulky electrophiles.
  • Electronic Effects : Electron-withdrawing substituents on the phosphonate enhance electrophilicity, favoring SN2 mechanisms .
    Case Study : In aryl halide couplings, adding crown ethers (e.g., 18-crown-6) improves reactivity by stabilizing transition states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (2-hydroxyethyl)phosphonate
Reactant of Route 2
Dimethyl (2-hydroxyethyl)phosphonate

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